

# "reducing porosity in plasma-sprayed tungsten carbide coatings"

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Compound of Interest		
Compound Name:	Tungsten carbide	
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Welcome to the Technical Support Center for Plasma-Sprayed **Tungsten Carbide** Coatings. This resource provides researchers, scientists, and drug development professionals with indepth troubleshooting guides and frequently asked questions to address challenges related to porosity in their experiments.

### Frequently Asked Questions (FAQs)

Q1: What is porosity in the context of plasma-sprayed coatings?

A1: Porosity refers to the presence of voids, pores, or microcracks within the coating structure. [1][2] These defects are intrinsic to the plasma spray process and arise from factors like incomplete melting of powder particles, gas entrapment, and shrinkage during solidification.[2] [3] The formation of the coating involves layers of molten or semi-molten particles flattening upon impact on the substrate; gaps between these flattened particles (splats) contribute to porosity.[1][4][5]

Q2: Why is reducing porosity a critical concern for tungsten carbide coatings?

A2: While porosity can be beneficial for applications like thermal barrier coatings, it is generally detrimental for wear-resistant **tungsten carbide** coatings.[1][6] High porosity can negatively impact the coating's mechanical and chemical properties, leading to decreased hardness, reduced wear resistance, and lower corrosion protection.[1] For applications in corrosive environments, interconnected pores can act as pathways for aggressive media to reach and damage the underlying substrate.[6]



Q3: What are the primary causes of high porosity in plasma-sprayed WC-Co coatings?

A3: High porosity is typically governed by the spray process parameters.[1][4] Key causes include:

- Insufficient Particle Melting: If the plasma jet temperature is too low or the particle's dwell time in the plasma is too short, the powder may not melt completely. These unmelted or partially melted particles do not deform and spread effectively upon impact, creating voids.[7]
- Low Particle Velocity: Insufficient particle velocity leads to less kinetic energy upon impact, resulting in poor flattening and interlocking of splats.[6]
- Incorrect Spray Distance: If the spray distance is too large, molten particles may begin to solidify before hitting the substrate, leading to a "shadowing effect" that creates voids.[7]
   Conversely, a distance that is too short may not allow for optimal particle melting and acceleration.
- Substrate Condition: Poor substrate preparation, including inadequate cleaning or roughness, can hinder the adhesion and spreading of the initial coating layer.[1] A cold substrate can also cause rapid solidification of splats, preventing them from filling surface irregularities effectively.[6]
- Gas Entrapment: Gases can become trapped between splats during the rapid layering process, forming globular pores.[2][8]

Q4: What is a generally acceptable level of porosity for high-performance WC-Co coatings?

A4: For dense, wear-resistant coatings, the goal is to minimize porosity as much as possible. High-Velocity Oxygen-Fuel (HVOF) sprayed **tungsten carbide** coatings, known for their high quality, can achieve porosity levels below 2%.[9] Some advanced HVOF and cold spray systems can even achieve porosity under 1%.[7][10] For plasma spraying, porosity is typically higher, but values below 5% are often targeted for demanding applications.[7]

## **Troubleshooting Guides**

Q1: My plasma-sprayed WC-Co coating exhibits high porosity. What are the first experimental parameters I should investigate?



A1: If you are experiencing high porosity, the primary plasma spray parameters should be your first area of investigation. The interplay between particle temperature and velocity is critical.[11]

#### **Initial Steps:**

- Review Spray Parameters: Cross-reference your current parameters with established optimal ranges. Key parameters to check are plasma gas flow rates (primary and secondary gases), current intensity (power), powder feed rate, and spray distance.[11][12][13]
- Increase Plasma Power: Insufficient particle melting is a common cause of porosity.[14]
   Increasing the plasma current (amperage) will raise the enthalpy of the plasma jet, promoting more thorough melting of the tungsten carbide particles.[14]
- Optimize Powder Feed Rate: A powder feed rate that is too high can overwhelm the plasma jet's heating capacity, leading to incomplete melting.[13] Try reducing the feed rate to ensure each particle receives sufficient thermal energy.
- Adjust Spray Distance: The spray distance affects the particle's dwell time in the plasma and
  its temperature upon impact.[11] A shorter distance generally ensures particles are fully
  molten when they reach the substrate. However, an excessively short distance can be
  suboptimal. Experiment with incremental adjustments to find the ideal range for your setup.

## **Experimental Protocols**

Protocol 1: Substrate Preparation via Grit Blasting

This protocol details the standard procedure for preparing a substrate surface before plasma spraying to ensure proper coating adhesion, which influences porosity.

- Degreasing and Cleaning: Thoroughly clean the substrate surfaces to remove all oils, greases, and other impurities. Use an appropriate solvent and ensure the surface is completely dry before proceeding.
- Grit Blasting: Roughen the substrate surface using grit blasting. This process creates a mechanical anchor for the coating.
  - Abrasive: Use alumina (Al<sub>2</sub>O<sub>3</sub>) particles, typically around 25 μm in size.



- Pressure: Maintain a blasting pressure between 4 and 7 bar.
- Flow Rate: Set the abrasive particle flow rate to approximately 1 kg/min.
- Speed: Move the nozzle at a speed of 100–200 mm/sec across the substrate surface.[12]
- Post-Blasting Cleaning: After blasting, use clean, dry compressed air to remove any residual grit and dust from the surface. Do not touch the prepared surface with bare hands.
- Preheating: Preheating the substrate is a critical step to reduce porosity. It helps to reduce trapped air and ensures better splat flattening.[8] Heat the substrate to a temperature between 200°C and 400°C before commencing the spraying process.[8][15]

#### **Data Presentation**

Table 1: Effect of Substrate Preheating Temperature on Porosity and Hardness of Flame-Sprayed WC Coatings

Preheat Temperature (°C)	Porosity (%)	Average Coating Thickness (µm)	Microhardness (HVN)
200	10.24	322	1391
300	7.59	369	-
400	3.94	343	1541

Data sourced from studies on H13 steel substrates. Increasing the preheat temperature significantly reduces the percentage of porosity in the coating.[8][15]

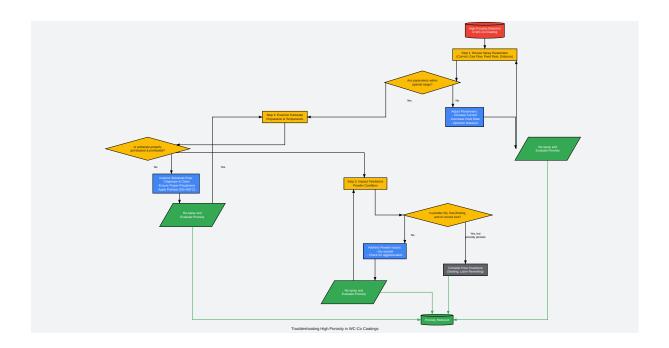
Table 2: Optimized Plasma Spray Parameters for Dense WC/Cr<sub>3</sub>C<sub>2</sub> Coatings on SS316

Parameter	Optimized Value
Current	499 A
Powder Feed Rate	45 g/min
Standoff (Spray) Distance	4 inches



These optimized parameters resulted in a dense coating with a microhardness of 1420 Hv and reduced porosity, demonstrating the importance of parameter optimization.[12]

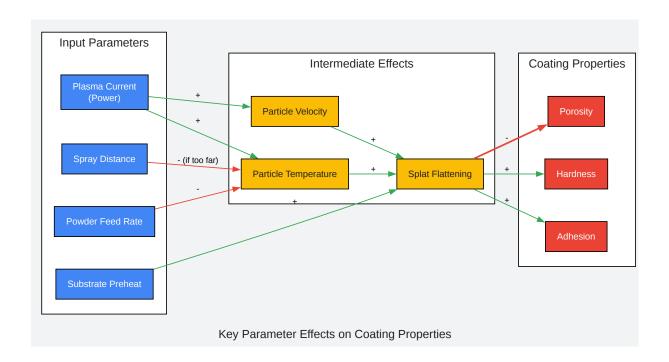
#### **Visualizations**



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Caption: A logical workflow for troubleshooting and reducing porosity.





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Caption: Relationship between spray parameters and coating properties.

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#### Troubleshooting & Optimization





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